1,2-ジオクタンオイルグリセロール

概要

説明

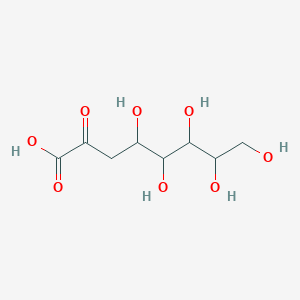

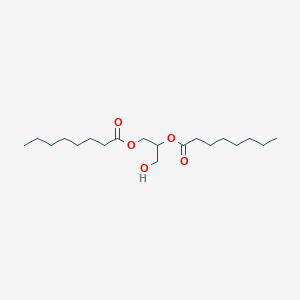

1,2-Dioctanoylglycerol, also known as 1,2-Dioctanoylglycerol, is a useful research compound. Its molecular formula is C19H36O5 and its molecular weight is 344.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Dioctanoylglycerol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dioctanoylglycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dioctanoylglycerol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

タンパク質キナーゼC活性化

1,2-ジオクタンオイルグリセロールは、肝細胞由来のタンパク質キナーゼC(PKC)の強力な活性化剤です . PKCは、セリンおよびスレオニンアミノ酸残基のヒドロキシル基のリン酸化を介して他のタンパク質の機能を制御に関与するタンパク質キナーゼ酵素のファミリーです。

生化学的シグナル伝達

生化学的シグナル伝達では、1,2-ジオクタンオイルグリセロールはセカンドメッセンジャーシグナル伝達脂質として機能します . これは、膜結合酵素であるホスホリパーゼC(PLC)によるホスホ脂質PIP2(ホスファチジルイノシトールビスリン酸)の加水分解の産物です .

タンパク質キナーゼCの移行

1,2-ジオクタンオイルグリセロールは、タンパク質キナーゼCの明確だが一過性の移行を誘導します . 膜における1,2-ジオクタンオイルグリセロールの産生は、PKCの細胞質から細胞膜への移行を促進します .

細胞増殖の阻害

1,2-ジオクタンオイルグリセロールは、乳がん細胞株であるMCF-7細胞の増殖を阻害することが示されています .

腫瘍促進性ホルボールジエステルを模倣

細胞透過性ジアシルグリセロールであるsn-1,2-ジオクタンオイルグリセロール(DiC8)は、上皮成長因子(EGF)結合に対する腫瘍促進性ホルボールジエステルの効果を模倣することが示されています.

脂質滴の生合成

1,2-ジオクタンオイルグリセロールは、細胞の脂質貯蔵と代謝に不可欠なプロセスである脂質滴の生合成に関与していることが示されています .

作用機序

Target of Action

The primary target of 1,2-Dioctanoylglycerol is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .

Mode of Action

1,2-Dioctanoylglycerol acts as a cell-permeable activator of PKC . It exhibits lower affinity for the α isoform of PKC than for other isozymes . By activating PKC, it can mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells .

Biochemical Pathways

The activation of PKC by 1,2-Dioctanoylglycerol can affect various biochemical pathways. PKC plays a crucial role in several signal transduction cascades . The exact pathways affected can depend on the specific cellular context, but they often involve processes related to cell growth and differentiation .

Result of Action

The activation of PKC by 1,2-Dioctanoylglycerol can lead to various molecular and cellular effects. For example, it has been shown to mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells . It also inhibits slow (L-type) Ca 2+ current in rat heart cells independently of PKC activation and inhibits the cGMP-gated channel in rod outer segments by a phosphorylation-independent mechanism .

Safety and Hazards

生化学分析

Biochemical Properties

1,2-Dioctanoylglycerol interacts with protein kinase C (PKC), a family of enzymes that play a key role in cellular functions such as cell growth and differentiation . It exhibits lower affinity for PKC alpha than for other isozymes . It mimics the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells .

Cellular Effects

1,2-Dioctanoylglycerol influences cell function by activating PKC, which in turn regulates various cellular processes. It has been shown to mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells . It also induces chemotaxis in human polymorphonuclear leukocytes and lymphoblastic cell lines .

Molecular Mechanism

The molecular mechanism of 1,2-Dioctanoylglycerol involves its interaction with PKC. It acts as an activator of PKC, albeit with lower affinity for PKC alpha than for other isozymes . This activation of PKC can lead to changes in gene expression and cellular functions .

Metabolic Pathways

1,2-Dioctanoylglycerol is involved in the PKC signaling pathway . PKC is a family of protein kinase enzymes that play key roles in cellular signal transduction, influencing cell growth, differentiation, and apoptosis .

Subcellular Localization

The subcellular localization of 1,2-Dioctanoylglycerol is not explicitly documented. Given its role as an activator of PKC, it is likely to be found in locations where PKC is present, such as the plasma membrane .

特性

IUPAC Name |

(3-hydroxy-2-octanoyloxypropyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBULZYTDGUSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910175 | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-87-0 | |

| Record name | Monoctanoin Component C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DICAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2-Dioctanoylglycerol mimics the action of naturally occurring DAGs, which are produced during the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). [] 1,2-DiC8 directly activates PKC by binding to its regulatory domain, leading to a cascade of phosphorylation events. [, ] This activation influences diverse cellular processes, including cell proliferation, differentiation, apoptosis, and various signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: The molecular formula of 1,2-Dioctanoylglycerol is C21H40O5. Its molecular weight is 372.55 g/mol.

ANone: While the provided research does not specify detailed spectroscopic data, 1,2-DiC8's structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

ANone: The provided research primarily focuses on the biological activity of 1,2-Dioctanoylglycerol and does not offer detailed information regarding its material compatibility, stability under various conditions, catalytic properties, or computational chemistry aspects.

A: Research indicates a strong structure-activity relationship for DAG analogs like 1,2-DiC8 in activating PKC. [] The position and length of the acyl chains significantly impact their potency. For instance, 1,3-dioctanoylglycerol, a positional isomer of 1,2-DiC8, displays significantly weaker activity in inducing ornithine decarboxylase activity and reducing EGF binding. [] Similarly, the chain length is crucial, with diacylglycerols containing 5-10 carbon fatty acids exhibiting the strongest PKC activation compared to shorter or longer chains. [] Additionally, the presence of both carbonyl groups and the 3-hydroxyl group is essential for maximal PKC activation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)